ethyl 2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyrazole ring, and a thiazole ring
Preparation Methods
The synthesis of ETHYL 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
ETHYL 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other benzodioxole, pyrazole, and thiazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties .
Properties
Molecular Formula |
C20H19N3O6S |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H19N3O6S/c1-5-27-19(25)17-11(3)21-20(30-17)23-18(24)13(10(2)22-23)6-12-7-15-16(29-9-28-15)8-14(12)26-4/h6-8H,5,9H2,1-4H3/b13-6+ |
InChI Key |
AGGSPYHTWXCJLF-AWNIVKPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC4=C(C=C3OC)OCO4)/C(=N2)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)C(=N2)C)C |
Origin of Product |
United States |
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